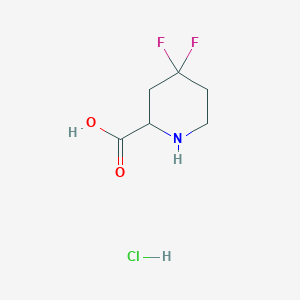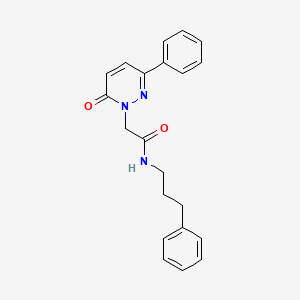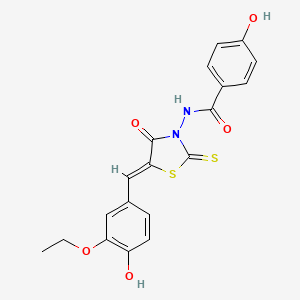![molecular formula C23H15ClFN5O2 B2647750 N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031623-83-2](/img/no-structure.png)
N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C23H15ClFN5O2 and its molecular weight is 447.85. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide represents a class of compounds that have been synthesized and analyzed for their potential applications in medicinal chemistry. These compounds, including structurally related analogs, have been synthesized through various methods, emphasizing the importance of the 2-substituent and ring substitution in modifying activity. The synthesis of these compounds often involves novel synthetic routes, starting with anthranilonitrile and a hydrazide, to explore their binding affinity to biological receptors and potential therapeutic applications (Francis et al., 1991).
Anticancer Activity
A significant area of research for these compounds is their anticancer activity. Specific derivatives have been designed and synthesized to meet structural requirements essential for anticancer activity, leading to the development of urea derivatives with considerable cytotoxicity against human neuroblastoma and human colon carcinoma cell lines. This research highlights the potential of these compounds in developing anticancer therapies, demonstrating significant cytotoxic effects in vitro (Reddy et al., 2015).
Antibacterial and Antifungal Activities
Another critical application area is the antibacterial and antifungal activities of these compounds. Studies have shown that certain fluorine-containing derivatives exhibit significant antibacterial activities, underscoring their potential in addressing antibiotic resistance challenges (Holla et al., 2005). Moreover, derivatives have been synthesized for their potential use as novel selective AMPA receptor antagonists, indicating their relevance in neurological research and treatment (Catarzi et al., 2004).
Molecular Docking and Drug Design
The structure-activity relationship (SAR) studies, including molecular docking, have provided insights into the interactions between these compounds and biological targets. These studies have facilitated the design of molecules with high specificity and potency, contributing to the development of drugs with improved efficacy and reduced side effects (Kim et al., 1996).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves the reaction of 2-chlorobenzylamine with 2-fluorobenzoyl chloride to form 2-chlorobenzyl 2-fluorobenzoate. This intermediate is then reacted with 2-aminobenzimidazole to form the desired product.", "Starting Materials": [ "2-chlorobenzylamine", "2-fluorobenzoyl chloride", "2-aminobenzimidazole" ], "Reaction": [ "Step 1: 2-chlorobenzylamine is reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form 2-chlorobenzyl 2-fluorobenzoate.", "Step 2: The intermediate 2-chlorobenzyl 2-fluorobenzoate is then reacted with 2-aminobenzimidazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide.", "Step 3: The product is then purified by recrystallization or column chromatography to obtain the final compound in pure form." ] } | |
Número CAS |
1031623-83-2 |
Nombre del producto |
N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide |
Fórmula molecular |
C23H15ClFN5O2 |
Peso molecular |
447.85 |
Nombre IUPAC |
N-[(2-chlorophenyl)methyl]-3-(2-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C23H15ClFN5O2/c24-17-7-3-1-5-14(17)12-26-22(31)13-9-10-16-19(11-13)30-21(27-23(16)32)20(28-29-30)15-6-2-4-8-18(15)25/h1-11,29H,12H2,(H,26,31) |
SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5F)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2647668.png)

![Spiro[6,7-dihydro-5H-indolizine-8,2'-oxirane]](/img/structure/B2647671.png)


![N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2647674.png)
![2-(5-chloro-2-nitrobenzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2647675.png)
![N-allyl-4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]benzenecarboxamide](/img/structure/B2647677.png)

![[4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B2647680.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2647682.png)


